molecular formula C16H32O2 B7803268 Methyl pentadecanoate CAS No. 68937-84-8

Methyl pentadecanoate

Cat. No.: B7803268
CAS No.: 68937-84-8
M. Wt: 256.42 g/mol
InChI Key: XIUXKAZJZFLLDQ-UHFFFAOYSA-N
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Scientific Research Applications

Methyl pentadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: It serves as a biomarker for the intake of dairy fat in nutritional studies.

    Medicine: Research has explored its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodiesel and as a lubricant additive.

Safety and Hazards

Methyl pentadecanoate can cause serious eye damage . It is advised to wear protective gloves, eye protection, and face protection when handling this substance . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present . In case of skin contact, wash off with soap and plenty of water . If swallowed or inhaled, seek medical advice immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Pentadecanoic acid+MethanolH2SO4Methyl pentadecanoate+Water\text{Pentadecanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Pentadecanoic acid+MethanolH2​SO4​​Methyl pentadecanoate+Water

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the transesterification of triglycerides found in natural fats and oils. This process involves reacting the triglycerides with methanol in the presence of a strong base, such as sodium methoxide, to produce methyl esters of fatty acids, including this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl pentadecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentadecanoic acid and methanol.

    Reduction: It can be reduced to pentadecanol using reducing agents like lithium aluminum hydride.

    Oxidation: Under strong oxidizing conditions, it can be oxidized to produce pentadecanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Hydrolysis: Pentadecanoic acid and methanol.

    Reduction: Pentadecanol.

    Oxidation: Pentadecanoic acid.

Mechanism of Action

The mechanism of action of methyl pentadecanoate in biological systems involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its role in modulating inflammatory responses and microbial growth has been noted .

Comparison with Similar Compounds

  • Methyl palmitate (CH₃(CH₂)₁₄CO₂CH₃)
  • Methyl stearate (CH₃(CH₂)₁₆CO₂CH₃)
  • Methyl myristate (CH₃(CH₂)₁₂CO₂CH₃)

Comparison: Methyl pentadecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other methyl esters. For example, it has a lower melting point than methyl stearate and a higher boiling point than methyl myristate, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUXKAZJZFLLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040769
Record name Methyl pentadecanoate
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7132-64-1, 68937-84-8
Record name Methyl pentadecanoate
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Record name Methyl pentadecanoate
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Record name Fatty acids, C12-18, Me esters
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Record name Pentadecanoic acid, methyl ester
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Record name Methyl pentadecanoate
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Record name Methyl pentadecanoate
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Record name METHYL PENTADECANOATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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